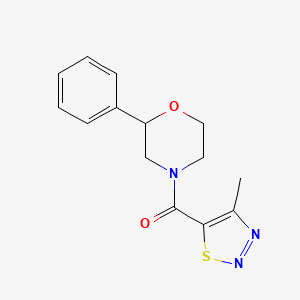

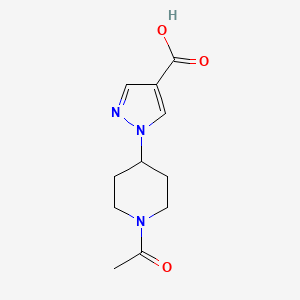

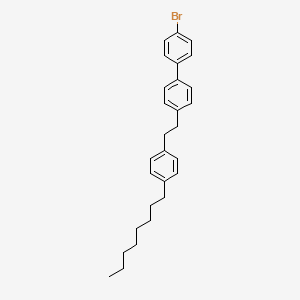

1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidine derivatives, such as 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Intra- and intermolecular reactions lead to the formation of various piperidine derivatives .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .

Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis and functionalization have been published .

科学的研究の応用

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives are pivotal in the synthesis of various biologically active compounds. Their versatility in synthetic applicability and biological activity is notable, with antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities being prominent. These derivatives serve as significant scaffold structures in the realm of heterocyclic compounds, underlining their importance in medicinal chemistry. The synthesis of pyrazole carboxylic acid derivatives and their biological applications have been extensively reviewed, offering a comprehensive guide to scientists in the field (Cetin, 2020).

Therapeutic Applications of Pyrazolines

Pyrazolines, closely related to pyrazole carboxylic acids, exhibit a wide range of pharmacological effects. They have been studied for their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. Pyrazoline derivatives also show potential as cannabinoid CB1 receptor antagonists, antiepileptic, and antiviral agents among other effects. Their significant pharmacological activities highlight the therapeutic potential of these compounds across a variety of diseases and conditions (Shaaban, Mayhoub, & Farag, 2012).

Contribution Towards Anticancer Agents

Knoevenagel condensation products, including those derived from pyrazole, have shown remarkable anticancer activity. This reaction is a cornerstone in generating α, β-unsaturated ketones/carboxylic acids, leading to the development of biologically fascinating molecules. These molecules have exhibited potent anticancer activity, indicating the importance of pyrazole derivatives in cancer research and treatment (Tokala, Bora, & Shankaraiah, 2022).

Neurodegenerative Disorders

Pyrazoline-containing compounds have been identified as therapeutic targets for neurodegenerative disorders due to their essential biological activities. These compounds are known for their neuroprotective properties and have shown promising effects in the management of Alzheimer’s disease (AD), Parkinson’s disease (PD), and psychiatric disorders. Their inhibitory actions on acetylcholine esterase (AChE) and monoamine oxidase (MAO A/B) make them potential candidates for treating neurodegenerative diseases (Ahsan et al., 2022).

作用機序

Target of Action

The primary target of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is soluble epoxide hydrolase (s-EH) . This enzyme plays a key role in the cytochrome P450 pathway of arachidonic acid metabolism .

Mode of Action

The compound inhibits soluble epoxide hydrolase (s-EH), which is involved in the metabolism of arachidonic acid . By inhibiting s-EH, the compound enhances the anti-hypertensive and anti-inflammatory activities of epoxyeicosatrienoic acids (EETs), a product of cytochrome P450 epoxygenase enzyme action . EETs have a vasodilatory action similar to endothelium-derived hyperpolarizing factor and may inhibit Nuclear factor alpha B (NF-alphaB) through a currently unknown mechanism .

Biochemical Pathways

The compound affects the cytochrome P450 pathway of arachidonic acid metabolism . By inhibiting s-EH, it prevents the breakdown of EETs to dihydroxyeicosatrienoic acids, thereby enhancing the anti-hypertensive and anti-inflammatory activities of EETs . It also inhibits NF-alphaB, a transcription factor implicated in cardiac hypertrophy .

Pharmacokinetics

Related compounds that inhibit s-eh have been shown to have improved pharmacokinetic properties, including higher maximum concentration (cmax), longer half-life (t1/2), and greater area under the curve (auc) .

Result of Action

The inhibition of s-EH by 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid results in enhanced anti-hypertensive and anti-inflammatory activities of EETs . This can lead to a reduction in blood pressure and inflammation, as well as inhibition of NF-alphaB, which is implicated in cardiac hypertrophy .

Safety and Hazards

将来の方向性

Piperidine derivatives are being utilized in different therapeutic applications, and their importance in the field of drug discovery is being recognized . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

1-(1-acetylpiperidin-4-yl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-8(15)13-4-2-10(3-5-13)14-7-9(6-12-14)11(16)17/h6-7,10H,2-5H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXIZPQWAMIIPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N2C=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-{[(5-chloro-2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2994639.png)

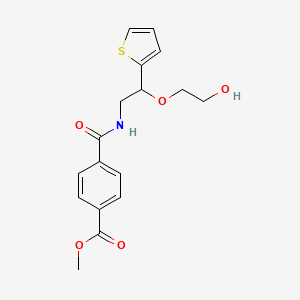

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2994645.png)

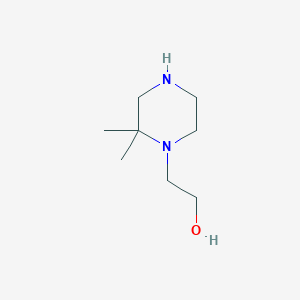

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2994651.png)